1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)-
Overview
Description
1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- is a heterocyclic compound that features a fused imidazole and pyridine ring system with a phenylmethyl group attached. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as enzyme inhibitors and receptor modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core structure.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of carbohydrates and thus reducing blood glucose levels . The compound’s imidazo-pyridine ring system allows for strong π-π stacking interactions and hydrogen bonding with the enzyme’s active site residues .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use as a scaffold in drug design.
Imidazo[1,5-a]pyridine: Exhibits similar pharmacological properties but differs in its structural arrangement.
Uniqueness: 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which enhances its binding affinity and specificity towards certain biological targets .
Properties
IUPAC Name |
2-benzyl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-5-10(6-3-1)9-12-15-11-7-4-8-14-13(11)16-12/h1-8H,9H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSQHSGJCFQAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481858 | |
Record name | 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2654-12-8 | |
Record name | 1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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